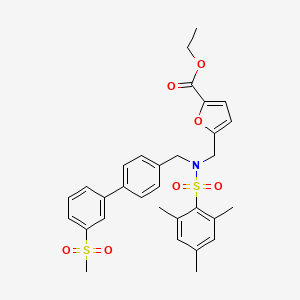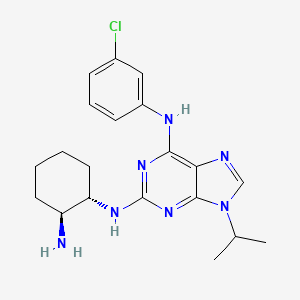
Sulfo-Cyanine5 maleimide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sulfo-Cyanine5 maleimide is a water-soluble, hydrophilic fluorescent dye that belongs to the Cyanine dye family. It is commonly used for labeling proteins, peptides, and other biomolecules due to its high photostability and bright fluorescence. This compound is particularly useful in biological and medical research because it emits in the near-infrared region, which minimizes autofluorescence from biological specimens .
Mechanism of Action
- Role : The maleimide group in Sulfo-Cyanine5 maleimide reacts covalently with thiol groups, forming stable thioether bonds. This specific interaction allows for efficient labeling of biomolecules containing cysteine residues .
- This compound binds selectively to thiol groups via a thiol-maleimide reaction. This reaction is highly specific and occurs only with biomolecules containing thiol groups. The maleimide moiety forms a stable bond with the thiol, resulting in labeled conjugates .
Target of Action
Mode of Action
Biochemical Analysis
Biochemical Properties
Sulfo-Cyanine5 maleimide is primarily used for labeling proteins, including antibodies . The maleimide group in the compound reacts with thiol groups in proteins to form a stable thioether bond . This reaction is highly selective and occurs at a faster rate with thiols than with amines . The labeled proteins can then be easily separated from unreacted dye through methods such as gel filtration, spin column purification, dialysis, electrophoresis, or chromatography .
Cellular Effects
The primary cellular effect of this compound is its ability to label proteins, thereby enabling the tracking and study of these proteins within cells . The bright fluorescence of the Cyanine5 dye allows for easy visualization of the labeled proteins, which can provide valuable insights into various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves the formation of a stable thioether bond with thiol groups in proteins . This is achieved through a reaction between the maleimide group in the compound and the thiol group in the protein . The resulting labeled protein can then be tracked and studied at the molecular level.
Temporal Effects in Laboratory Settings
In laboratory settings, this compound is known for its stability . The compound is recommended for storage at -20°C in the dark for up to 24 months after receipt . During transportation, it can be kept at room temperature for up to 3 weeks . It is important to avoid prolonged exposure to light and to keep the compound desiccated .
Dosage Effects in Animal Models
For instance, it has been used to label scFv fragments of GD2-specific antibodies in a syngeneic GD2-positive mouse cancer model .
Metabolic Pathways
Given its primary use in protein labeling, it is likely that its metabolic involvement would be closely tied to the proteins it labels and the subsequent cellular processes these proteins are involved in .
Transport and Distribution
This compound, once bound to a protein, would be transported and distributed within cells and tissues in a manner consistent with the behavior of the labeled protein . The compound itself does not have any known interactions with transporters or binding proteins .
Subcellular Localization
The subcellular localization of this compound would depend on the specific protein it is bound to . Once the compound has reacted with a protein’s thiol group, it effectively becomes a part of that protein . Therefore, its localization within the cell would follow the same pattern as the protein it is attached to .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sulfo-Cyanine5 maleimide typically involves the reaction of a Cyanine dye with a maleimide group. The maleimide group is introduced to the Cyanine dye through a series of chemical reactions that ensure the final product is water-soluble and suitable for biological applications. The reaction conditions often involve the use of organic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to dissolve the reactants .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including gel filtration, high-performance liquid chromatography (HPLC), and dialysis, to ensure the final product is free from impurities and unreacted starting materials .
Chemical Reactions Analysis
Types of Reactions
Sulfo-Cyanine5 maleimide primarily undergoes thiol-maleimide reactions, where the maleimide group reacts with thiol groups (-SH) present in proteins and peptides. This reaction forms a stable thioether bond, making it highly suitable for bioconjugation .
Common Reagents and Conditions
Conditions: The reaction is typically carried out in a degassed buffer at a pH of 7-7.5 to prevent oxidation of thiol groups.
Major Products
The major products of these reactions are thiol-conjugated biomolecules, such as labeled proteins or peptides, which can be used for various analytical and imaging applications .
Scientific Research Applications
Sulfo-Cyanine5 maleimide has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Cy5 maleimide: Another Cyanine dye with similar properties but without the sulfo group, making it less water-soluble.
Alexa Fluor 680 maleimide: A near-infrared dye with similar excitation and emission properties but different chemical structure.
IRDye 680 maleimide: Another near-infrared dye used for similar applications.
Uniqueness
Sulfo-Cyanine5 maleimide stands out due to its excellent water solubility and minimal autofluorescence in biological specimens. These properties make it highly suitable for labeling sensitive proteins and other biomolecules in aqueous environments .
Properties
CAS No. |
2242791-82-6 |
|---|---|
IUPAC Name |
N/A |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















